molecular formula C15H11NO2S2 B2754106 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate CAS No. 338409-22-6

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate

Cat. No.: B2754106
CAS No.: 338409-22-6
M. Wt: 301.38
InChI Key: IICYOMJDFXXGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate is a useful research compound. Its molecular formula is C15H11NO2S2 and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Compounds with a benzo[d]thiazole structure, similar to the core structure of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate, are used in medicinal chemistry for the synthesis of new drugs. Durcik et al. (2020) describe a pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery, highlighting their versatility and potential for creating compounds with varied bioactivities (Durcik et al., 2020).

Organic Ionic Liquids (OILs) for Chemical Reactions

Davis and Forrester (1999) explored the synthesis of thiazolium-ion-based organic ionic liquids (OILs) derived from 4- and 5-methyl thiazole. These OILs, when treated with triethylamine, promote the benzoin condensation of benzaldehyde, demonstrating the utility of thiazole derivatives in facilitating chemical reactions (Davis & Forrester, 1999).

Catalysis

Karimi-Jaberi et al. (2012) utilized 1,3,5-Tris(hydrogensulfato) benzene for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, highlighting a new and efficient catalyst for synthesizing derivatives with potential applications in medicinal chemistry and material science (Karimi-Jaberi et al., 2012).

Corrosion Inhibition

Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, demonstrating the protective layer formation and mixed-type behavior of these inhibitors. This research illustrates the application of thiazole derivatives in materials science for corrosion protection (Ammal et al., 2018).

Photovoltaic Applications

Helgesen et al. (2010) investigated the influence of annealing temperature on photovoltaic performance using novel thermocleavable materials, including di-2-thienyl-2,1,3-benzothiadiazole derivatives. Their work contributes to the development of more efficient solar cells and highlights the role of thiazole derivatives in renewable energy technologies (Helgesen et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “5-Methyl-2-(2-thienyl)benzimidazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c1-10-13(16-14(20-10)12-8-5-9-19-12)18-15(17)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICYOMJDFXXGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.